molecular formula C17H16N2O3S B13707431 N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide

N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide

Cat. No.: B13707431
M. Wt: 328.4 g/mol
InChI Key: XPHOPAPMJBSLFN-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thienylmethyl group, and a benzo[b][1,4]oxazine ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b][1,4]oxazine derivatives and cyclopropyl-containing molecules. Examples include:

Uniqueness

What sets N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-cyclopropyl-3-oxo-N-(thiophen-2-ylmethyl)-4H-1,4-benzoxazine-7-carboxamide

InChI

InChI=1S/C17H16N2O3S/c20-16-10-22-15-8-11(3-6-14(15)18-16)17(21)19(12-4-5-12)9-13-2-1-7-23-13/h1-3,6-8,12H,4-5,9-10H2,(H,18,20)

InChI Key

XPHOPAPMJBSLFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=CS2)C(=O)C3=CC4=C(C=C3)NC(=O)CO4

Origin of Product

United States

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